molecular formula C30H24F6N4O2S B11184796 6-[3-[[3,5-bis(trifluoromethyl)benzoyl]amino]phenyl]-8-methyl-N-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxamide

6-[3-[[3,5-bis(trifluoromethyl)benzoyl]amino]phenyl]-8-methyl-N-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxamide

Cat. No.: B11184796
M. Wt: 618.6 g/mol
InChI Key: UKYLEYXHRYCHAC-UHFFFAOYSA-N
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Description

6-[3-[[3,5-bis(trifluoromethyl)benzoyl]amino]phenyl]-8-methyl-N-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of trifluoromethyl groups, a pyrimido[2,1-b][1,3]thiazine core, and a carboxamide functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-[3-[[3,5-bis(trifluoromethyl)benzoyl]amino]phenyl]-8-methyl-N-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxamide involves multiple steps, including the formation of the pyrimido[2,1-b][1,3]thiazine core and the introduction of the trifluoromethyl groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions to achieve the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[3-[[3,5-bis(trifluoromethyl)benzoyl]amino]phenyl]-8-methyl-N-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and the pyrimido[2,1-b][1,3]thiazine core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 6-[3-[[3,5-bis(trifluoromethyl)benzoyl]amino]phenyl]-8-methyl-N-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and properties.

Properties

Molecular Formula

C30H24F6N4O2S

Molecular Weight

618.6 g/mol

IUPAC Name

6-[3-[[3,5-bis(trifluoromethyl)benzoyl]amino]phenyl]-8-methyl-N-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxamide

InChI

InChI=1S/C30H24F6N4O2S/c1-17-24(27(42)38-22-8-3-2-4-9-22)25(40-11-6-12-43-28(40)37-17)18-7-5-10-23(15-18)39-26(41)19-13-20(29(31,32)33)16-21(14-19)30(34,35)36/h2-5,7-10,13-16,25H,6,11-12H2,1H3,(H,38,42)(H,39,41)

InChI Key

UKYLEYXHRYCHAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2CCCSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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